molecular formula C12H11NO3 B122597 Ethyl 4-hydroxyquinoline-3-carboxylate CAS No. 52980-28-6

Ethyl 4-hydroxyquinoline-3-carboxylate

Cat. No. B122597
CAS RN: 52980-28-6
M. Wt: 217.22 g/mol
InChI Key: YBEOYBKKSWUSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07557213B2

Procedure details

Experimental conditions analogous to those described for Step 3 of Example 1, from 03.00 g (13.8 mmol) of 4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester, 0.66 g (16.6 mmol) of 60% sodium hydride, 2.60 g (16.6 mmol) of 4-methoxybenzyl chloride in 30 mL DMF to give 3.10 g of the product as an off-white solid.
Quantity
13.8 mmol
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][CH:7]=1)=[O:5])[CH3:2].[H-].[Na+].[CH3:19][O:20][C:21]1[CH:28]=[CH:27][C:24]([CH2:25]Cl)=[CH:23][CH:22]=1>CN(C=O)C>[CH2:1]([O:3][C:4]([C:6]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]([CH2:25][C:24]2[CH:27]=[CH:28][C:21]([O:20][CH3:19])=[CH:22][CH:23]=2)[CH:7]=1)=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
13.8 mmol
Type
reactant
Smiles
C(C)OC(=O)C1=CNC2=CC=CC=C2C1=O
Step Two
Name
Quantity
0.66 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CN(C2=CC=CC=C2C1=O)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.